Product packaging for 7-(Hydroxyamino)-5,8-quinolinedione(Cat. No.:CAS No. 94129-60-9)

7-(Hydroxyamino)-5,8-quinolinedione

Cat. No.: B14358567
CAS No.: 94129-60-9
M. Wt: 190.16 g/mol
InChI Key: BNVMLTWCIILMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

7-(Hydroxyamino)-5,8-quinolinedione is a chemical compound based on the 5,8-quinolinedione scaffold, a structure recognized for its diverse and potent biological activities in scientific research . This scaffold is a key pharmacophore in several natural antibiotics and synthetic investigational compounds, known for its interaction with cellular redox processes . The core mechanism of action for 5,8-quinolinediones often involves serving as a substrate for the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is frequently overexpressed in various human cancer cells . Upon enzymatic reduction, these compounds can undergo redox cycling, leading to the generation of high levels of reactive oxygen species (ROS) within cells . This rapid ROS generation can induce lethal oxidative stress, resulting in mitochondrial dysfunction and the activation of apoptosis in investigated cell models . The specific substitution at the 7-position with a hydroxyamino group is intended to modulate the compound's electronic properties, solubility, and binding affinity, potentially enhancing its selectivity and efficacy against molecular targets . Researchers are exploring this and similar analogs primarily in the context of anticancer research, with a focus on overcoming multidrug resistance, as some 5,8-quinolinedione derivatives have shown comparable effects on both drug-sensitive and resistant cell lines . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O3 B14358567 7-(Hydroxyamino)-5,8-quinolinedione CAS No. 94129-60-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94129-60-9

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

7-nitrosoquinoline-5,8-diol

InChI

InChI=1S/C9H6N2O3/c12-7-4-6(11-14)9(13)8-5(7)2-1-3-10-8/h1-4,12-13H

InChI Key

BNVMLTWCIILMFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C(=C2N=C1)O)N=O)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Pathways of 7 Hydroxyamino 5,8 Quinolinedione

Redox Chemistry and Electron Transfer Processes

The quinone moiety is a defining feature of 7-(Hydroxyamino)-5,8-quinolinedione, making it redox-active. This compound can accept electrons and subsequently transfer them to other molecules, such as molecular oxygen, a process known as redox cycling.

The reduction of a quinone structure can proceed through two primary pathways involving the transfer of electrons. nih.gov A complete reduction to a hydroquinone (B1673460) requires two electrons and two protons. nih.gov Alternatively, the quinone can undergo a sequential one-electron transfer process. nih.gov The first one-electron reduction yields a semiquinone radical anion, and the addition of a second electron results in the formation of the hydroquinone dianion. These reduction processes are reversible, allowing the compound to cycle between oxidized and reduced states. nih.gov

The addition of a single electron to the this compound molecule results in the formation of a semiquinone radical anion (SQ•−). nih.gov This intermediate is a relatively stable free radical compared to highly reactive species like the hydroxyl radical. nih.gov The generation of this radical anion can be facilitated by reducing agents. For instance, studies on the related compound 6-anilino-5,8-quinolinequinone have shown that it undergoes one-electron reduction in the presence of thiol compounds like glutathione (B108866), leading to the formation of a semiquinone anion radical. nih.gov This species can be characterized and identified using techniques such as electron paramagnetic resonance (EPR) spectroscopy. nih.govnih.gov The stability and persistence of the semiquinone radical can be influenced by environmental factors such as pH. nih.gov

A key aspect of the chemistry of quinones is their ability to engage in redox cycling to produce reactive oxygen species (ROS). nih.gov In an aerobic environment, the semiquinone radical anion of this compound can transfer its extra electron to molecular oxygen (O2). This reaction regenerates the parent quinone and produces a superoxide (B77818) anion radical (O2•−). nih.govnih.gov

The superoxide anion is a primary ROS and a precursor to other reactive species. nih.gov It can be converted to hydrogen peroxide (H2O2), which is membrane-permeable. nih.gov In the presence of transition metals like iron (Fe2+), hydrogen peroxide can participate in the Fenton reaction to generate the highly reactive and damaging hydroxyl radical (•OH). nih.govnih.gov This continuous cycle of reduction of the quinone, followed by the oxidation of its semiquinone form by oxygen, can lead to a significant increase in intracellular ROS levels, a state known as oxidative stress. frontiersin.org

Reactive Oxygen Species (ROS)Formation Pathway
Superoxide Anion (O₂•⁻) One-electron reduction of molecular oxygen by the semiquinone radical. nih.govnih.gov
Hydrogen Peroxide (H₂O₂) Dismutation of superoxide anions. nih.gov
Hydroxyl Radical (•OH) Fenton reaction involving hydrogen peroxide and a transition metal (e.g., Fe²⁺). nih.govnih.gov

Nucleophilic Addition Reactions

The electron-deficient nature of the quinone ring in this compound makes it susceptible to attack by nucleophiles.

The α,β-unsaturated ketone structure within the 5,8-quinolinedione (B78156) core makes it an excellent Michael acceptor. The carbon atoms of the quinone ring, particularly at the C-6 position, are electrophilic. This allows the compound to react with nucleophiles via a conjugate addition mechanism, also known as a Michael addition. This reactivity is a common feature of quinone-containing compounds. nih.gov

The electrophilic character of this compound facilitates the formation of covalent adducts with various biological nucleophiles. researchgate.net Prominent among these are the thiol groups (-SH) found in the amino acid cysteine and in glutathione, a critical intracellular antioxidant. nih.gov The reaction involves the nucleophilic attack of the thiolate anion on the quinone ring. Similarly, amine groups (-NH2), such as the ε-amino group of lysine residues in proteins, can also act as nucleophiles and form adducts with the quinone moiety. nih.gov These covalent modification reactions can alter the structure and function of proteins and other biological macromolecules.

Biological NucleophileNucleophilic GroupPotential Reaction Site
Glutathione Thiol (-SH)C-6 position of the quinone ring
Cysteine (in proteins) Thiol (-SH)C-6 position of the quinone ring
Lysine (in proteins) Amine (-NH₂)C-6 position of the quinone ring

Quinone Methide Intermediates in Reaction Pathways

Quinone methides (QMs) are highly reactive intermediates that can be formed from quinoline-type structures and play a significant role in their mechanism of action. rsc.org Although not aromatic, they possess a high degree of resonance stabilization which influences their formation and subsequent reactions. nih.govbuffalo.edu

Quinone methides are typically generated from ortho- or para-substituted phenol derivatives through various activation methods, including oxidation, thermal heterolytic bond cleavage, or photochemical processes. rsc.orgresearchgate.net For a compound like this compound, a plausible pathway to a quinone methide-type intermediate could involve the tautomerization of the hydroxyamino group or a reductive-elimination reaction from the quinone structure. researchgate.net

The formation of QMs can proceed through several mechanisms, depending on the precursor and reaction conditions. Common pathways include:

Oxidation of Phenols: Oxidizing agents like silver oxide (Ag₂O) or 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can generate QMs from substituted phenols. rsc.orgrsc.org

Base-Catalyzed Elimination: In alkaline media, precursors like hydroxymethylresorcinol can form QM intermediates via mechanisms such as unimolecular elimination of the conjugate base (E1cb). researchgate.net

Reductive Activation: Certain quinones, such as the anticancer agent mitomycin, are reductively activated within cells to form a hydroquinone, which then eliminates a leaving group to generate a reactive quinone methide. nih.gov This pathway is particularly relevant for quinolinedione structures.

The stability of quinone methides is largely attributed to their electronic structure. They can be described as a benzylic carbocation that is strongly stabilized by resonance electron donation from an oxygen anion substituent. nih.govbuffalo.edu This delocalization of charge results in high kinetic stability relative to other carbocations and governs their selectivity towards nucleophiles. buffalo.edu The electronic nature of substituents on the ring can further modulate stability; electron-donating groups are stabilizing, while electron-withdrawing groups are destabilizing. acs.org

Quinone methides are potent electrophiles that readily react with biological nucleophiles, a characteristic that underlies the biological activity of many natural products and synthetic drugs. rsc.org Their reactivity makes them effective alkylating agents for proteins and DNA. nih.govrsc.org

The primary targets for QM alkylation on proteins are nucleophilic amino acid residues. Studies with various QMs have shown that the cysteine thiol group is the most reactive site, followed by the N-terminal amino group, and then the side-chain nitrogens of lysine and histidine. nih.gov

In the context of nucleic acids, QMs can form covalent adducts with DNA. This reactivity is the basis for the antitumor properties of drugs like mitomycin, which forms a quinone methide intermediate that cross-links DNA strands. nih.gov The reaction often occurs with strong nucleophiles on DNA, such as the N7 of guanine. acs.org Interestingly, the alkylation process can be reversible. A QM adduct formed with a strong nucleophile may act as a kinetic product, allowing the QM to be regenerated and subsequently transferred to a weaker nucleophile to form a more stable, thermodynamic product. acs.org This "capture and release" mechanism can extend the effective lifetime of the reactive intermediate.

The table below summarizes the reactivity of quinone methides with various biological nucleophiles.

Nucleophile ClassSpecific ExampleType of ReactionSignificance
Thiols Cysteine ResiduesMichael AdditionRapid and primary target on proteins.
Amines Lysine, Histidine, N-terminiMichael AdditionForms stable covalent adducts with proteins.
Nucleic Acids Guanine (N7)AlkylationLeads to DNA adducts and cross-linking.
Water SolventHydrationCompetes with bio-conjugation, regenerates precursor.

This table is a generalized representation of quinone methide reactivity.

Photochemical reactions provide a mild and controllable method for generating quinone methides, offering spatial and temporal control over their formation. rsc.org The absorption of UV light can induce heterolytic bond cleavage in a precursor molecule, leading to the formation of the QM. nih.gov

Several photochemical pathways have been identified for generating QMs:

Photo-dehydration: Irradiation of ortho-hydroxybenzyl alcohols can lead to the elimination of water to form a QM. This process is often more efficient than for corresponding methoxy- or meta-hydroxybenzyl alcohols, suggesting the ortho-hydroxyl group plays a key role. rsc.org

Excited-State Intramolecular Proton Transfer (ESIPT): In molecules like o-hydroxystyrenes, photoexcitation leads to the transfer of the phenolic proton to the vinyl group, generating a zwitterionic intermediate that is effectively a quinone methide. researchgate.net

Photo-heterolysis: Photolysis of certain benzyl derivatives, such as esters or ammonium salts, can induce cleavage of the leaving group to yield a QM. nih.govacs.org

The efficiency of photochemical generation is measured by the quantum yield (Φ), which represents the number of QM molecules formed per photon absorbed. This value can vary significantly depending on the precursor's structure and the reaction conditions.

PrecursorQuinone Methide GeneratedQuantum Yield (Φ)Reference
o-Hydroxyphenyl benzyl alcoholo-Quinone Methide0.0073 nih.gov
5-Methyl-1,4-naphthoquinone4-Hydroxy-5-methylidene naphthalen-1(5H)-one1.0 nih.gov
3-Hydroxy-2-naphthalenemethanol2,3-Naphthoquinone-3-methide0.17 acs.org
2-Hydroxy-1-naphthalenemethanol1,2-Naphthoquinone-1-methide0.20 acs.org

Quantum yields are specific to the experimental conditions reported in the cited sources.

Reactivity Profile of the Hydroxyamino Group

The hydroxyamino (-NHOH) group is a versatile functionality capable of engaging in a variety of redox reactions. When attached to a quinone ring, its reactivity is significantly influenced by the electron-withdrawing nature of the quinone system.

The nitrogen atom in the hydroxyamino group exists in an intermediate oxidation state (-1), allowing it to act as both an oxidizing and a reducing agent. nih.gov In the context of the 5,8-quinolinedione ring, which is an inherent oxidizing agent, the hydroxyamino group is most likely to function as a reducing agent, undergoing oxidation. wikipedia.orgjackwestin.com

The oxidation of N-aryl hydroxylamines can lead to nitrosoarenes. mdpi.com This two-electron oxidation is a key transformation. Conversely, the reduction of nitroarenes is a common route to synthesize aryl hydroxylamines. mdpi.com The quinone moiety itself can be readily reduced to a hydroquinone in a reversible two-electron, two-proton process. jackwestin.comlibretexts.org This creates a system where intramolecular redox cycling between the hydroxyamino group and the quinone core is possible.

The redox potential of hydroxylamine (B1172632) is highly dependent on pH and the specific reaction. The table below lists formal potentials for several hydroxylamine redox reactions, providing a basis for understanding its thermodynamic tendencies.

ReactionMediumFormal Potential (V) vs. NHE
N₂ + 2H₂O + 2H⁺ + 2e⁻ ⇌ 2NH₃OH⁺Acidic+0.05
N₂O + H₂O + 2H⁺ + 2e⁻ ⇌ 2NH₂OHAcidic+1.59
2NO + 4H⁺ + 4e⁻ ⇌ 2NH₂OHAcidic+0.93
N₂O₄ + 6H⁺ + 6e⁻ ⇌ 2NH₂OHAcidic+0.81
N₂ + 2H₂O + 2e⁻ ⇌ 2NH₂OH + 2OH⁻Basic-1.05

Data sourced from a compendium of hydroxylamine redox reactions. researchgate.net

Electron-transfer reactions are fundamental to the chemistry of both hydroxylamines and quinones. researchgate.netbohrium.com Quinones are well-established electron acceptors, capable of undergoing single-electron reduction to form a stable semiquinone radical anion. libretexts.org This process is a key step in many biological electron transport chains involving molecules like ubiquinone. jackwestin.com

Molecular Interactions and Biochemical Mechanisms of Action

Interactions with Nucleic Acids

The hydroxyamino group and the quinolinedione core are pivotal to the compound's interaction with DNA and its influence on nucleic acid synthesis.

The initiation of carcinogenesis by certain quinoline (B57606) derivatives is often linked to the formation of DNA adducts following metabolic activation. nih.gov The N-hydroxylamine metabolites of quinolines are considered key players in this process. nih.gov Studies on related hydroxyamino-quinoline compounds, such as 2-hydroxyamino-3-methylimidazo[4,5-f]quinoline (N-hydroxy-IQ), have demonstrated their capacity to form DNA adducts in cultured human mammary epithelial cells. nih.gov While parent amine compounds may not form detectable adducts, their N-hydroxylamine metabolites can produce significant levels of DNA adducts even at low concentrations. nih.gov

This process involves the metabolic activation of the hydroxyamino group, which can lead to the formation of a reactive nitrenium ion. This electrophilic intermediate can then covalently bind to nucleophilic sites on DNA bases, primarily guanine, resulting in the formation of DNA adducts. These adducts can distort the DNA helix, leading to conformational alterations that may interfere with normal DNA replication and transcription, potentially triggering mutations if not repaired. Research on N-hydroxy-IQ and another heterocyclic amine, N-hydroxy-PhIP, has shown that these compounds can form substantial levels of DNA adducts. nih.gov

The table below illustrates the capacity of related N-hydroxylamines to form DNA adducts in human cells.

Table 1: DNA Adduct Formation by N-Hydroxy-Quinoline Derivatives

CompoundConcentration (µM)Incubation TimeAdduct Level (per 10⁷ nucleotides)
N-hydroxy-IQ502 hours16
N-hydroxy-PhIP502 hours674
Data sourced from studies on human mammary epithelial cells. nih.gov

The quinoline structure is implicated in the disruption of nucleic acid synthesis. Research on 8-hydroxyquinoline (B1678124) has shown a rapid and selective inhibition of RNA synthesis in yeast. nih.gov This inhibition is thought to occur through the chelation of divalent cations like magnesium and manganese, which are essential cofactors for DNA and RNA polymerases. By sequestering these metal ions, quinoline derivatives can effectively halt the enzymatic activity required for the incorporation of nucleotide precursors into growing DNA and RNA strands. nih.gov

Specifically, compounds with a quinoline scaffold have been found to act as inhibitors of DNA-directed RNA polymerases. nih.gov This mechanism suggests that 7-(Hydroxyamino)-5,8-quinolinedione may similarly interfere with the biosynthesis of RNA, and potentially DNA, thus disrupting cellular functions that rely on active gene transcription and replication.

Enzymatic Interactions and Bioreduction Pathways

The quinone moiety of this compound makes it a prime candidate for interaction with cellular oxidoreductases, particularly NQO1.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a crucial role in the metabolism of quinones. nih.gov It catalyzes the two-electron reduction of quinones to hydroquinones, a process that is often considered a detoxification pathway. nih.gov Many quinoline-5,8-dione derivatives are excellent substrates for NQO1, and their biological effects are frequently dependent on this enzymatic interaction. nih.gov

The interaction with NQO1 is a central aspect of the mechanism of action for many quinolinediones. nih.gov The cytotoxicity of some of these compounds has been shown to be NQO1-specific, highlighting the enzyme's role in activating or potentiating their effects. nih.gov

The efficiency with which NQO1 can metabolize a quinone substrate is measured by its enzymatic conversion rate. This rate is highly dependent on the specific chemical structure of the quinone, including the nature and position of substituents on the quinolinedione ring. researchgate.net Studies on various derivatives have shown that modifications at the C2, C6, and C7 positions can significantly influence whether a compound acts as a good substrate for NQO1. researchgate.net

The introduction of different functional groups affects the molecule's electronic properties and steric profile, which in turn dictates its affinity for the NQO1 active site and the rate of its reduction. The table below presents the NQO1 enzymatic conversion rates for several quinone compounds, illustrating the impact of structural variations.

Table 2: NQO1 Enzymatic Conversion Rates for Various Quinone Derivatives

CompoundEnzymatic Conversion Rate (µmol/min/mg)
2-bromo-1,4-naphthoquinone0.09
8-hydroxy-2-methyl-5,8-quinolinedione0.81
2-(4-bromophenyl)-8-hydroxy-5,8-quinolinedione1.12
β-lapachone1.95
Data represents the rate of NADPH oxidation in the presence of the substrate and NQO1 enzyme. researchgate.net

NQO1's primary role is often detoxification. By catalyzing a two-electron reduction, NQO1 bypasses the formation of unstable and highly reactive semiquinone intermediates that are generated through one-electron reduction pathways. nih.gov These semiquinones can participate in redox cycling, reacting with molecular oxygen to produce superoxide (B77818) radicals and other reactive oxygen species (ROS), leading to oxidative stress. The direct conversion to a more stable hydroquinone (B1673460) is therefore a protective mechanism. nih.gov

However, the stability of the resulting hydroquinone is critical. If the hydroquinone is unstable, it can auto-oxidize back to the quinone form, re-initiating the cycle and leading to a futile redox cycle that consumes NAD(P)H and generates large amounts of ROS. nih.gov Therefore, depending on the specific structure of the quinolinedione, NQO1 can either be a detoxification enzyme or a bioactivating enzyme that enhances oxidative stress. nih.gov This dual function is central to the selective activity of some quinone-based anticancer agents in tumors that overexpress NQO1. nih.gov

Interaction with Other Oxidoreductases (e.g., AKRs, P450)

The 5,8-quinolinedione (B78156) scaffold is a prominent substrate for various oxidoreductases, which is central to its biological activity. A key enzyme in this interaction is NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.govnih.gov NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones to their corresponding hydroquinones. nih.gov This process is particularly significant in cancer biology, as NQO1 is often overexpressed in tumor cells compared to normal tissues, making it a target for enzyme-directed cancer therapies. nih.govumt.edu The bioactivation of quinone-based antitumor agents by NQO1 can lead to selective cytotoxicity in cancer cells that have high levels of this enzyme. umt.edu

The bioreduction process is pivotal to the cytotoxic mechanism of quinones. umt.edu For instance, derivatives of amino-quinoline-5,8-dione exhibit NQO1-dependent cytotoxicity. nih.gov Beyond the well-documented interaction with NQO1, compounds with the 5,8-quinolinedione moiety, such as the natural antibiotic Streptonigrin, can engage with the cellular respiratory chain. nih.gov This suggests interactions with electron transport components like NADH dehydrogenases.

While direct interactions of this compound with aldo-keto reductases (AKRs) and cytochrome P450 (P450) enzymes are not extensively detailed in the available literature, the general role of these enzyme families in xenobiotic metabolism is well-established. P450 enzymes, for example, are known to be involved in the oxidative metabolism of various phenolic compounds to form reactive quinoid electrophiles. nih.gov

Enzyme FamilyInteraction with 5,8-Quinolinedione ScaffoldOutcome of Interaction
NAD(P)H:quinone oxidoreductase 1 (NQO1) Substrate for two-electron reductionFormation of hydroquinone, leading to redox cycling and selective cytotoxicity in NQO1-overexpressing cells. nih.govumt.edu
Cellular Respiratory Chain Enzymes Electron abstractionPotential disruption of electron transport and contribution to redox cycling. nih.gov
Cytochrome P450 (P450) / Aldo-Keto Reductases (AKRs) Potential substrate for metabolism (inferred)Oxidative metabolism and formation of reactive intermediates (general xenobiotic pathway). nih.gov

Modulation of Specific Enzymes (e.g., Tyrosyl-DNA Phosphodiesterase 2)

Tyrosyl-DNA phosphodiesterases (TDP1 and TDP2) are critical DNA repair enzymes that remove stalled topoisomerase-DNA covalent complexes, and their inhibition can enhance the efficacy of topoisomerase poison-based chemotherapy. nih.govnih.gov While the 5,8-quinolinedione scaffold has been explored for developing enzyme inhibitors, there is currently no specific research data directly linking this compound to the modulation of Tyrosyl-DNA Phosphodiesterase 2 (TDP2).

However, studies on related structures indicate the potential of the quinolinedione core to interact with this enzyme class. For example, derivatives of furoquinolinedione have been identified as selective TDP2 inhibitors in the low-micromolar range. nih.gov Similarly, certain amides and oxadiazole derivatives of deoxycholic acid have been shown to inhibit the phosphodiesterase activity of both TDP1 and TDP2. nih.govnih.gov These findings suggest that while data on this compound itself is lacking, its core chemical framework is a viable scaffold for the design of TDP2 inhibitors.

Protein Modification and Labeling Mechanisms

Covalent Alkylation of Cellular Proteins

The quinone moiety is an electrophilic structure, making it susceptible to nucleophilic attack from cellular macromolecules, including proteins. nih.gov This reactivity can lead to the covalent modification of proteins, a mechanism implicated in both cellular damage and cytoprotective responses. nih.gov The primary reaction is typically a Michael-type addition, where nucleophilic side chains of amino acids, such as the sulfhydryl group of cysteine or the ε-amino group of lysine, attack the quinone ring. researchgate.net

This covalent binding can alter the protein's structure and function and may lead to the formation of protein-polymer aggregates. researchgate.netwur.nl Studies on other biologically active quinones have demonstrated that this modification ability is linked to their biological effects. researchgate.net While this is a well-known characteristic of the quinone chemical class, specific studies detailing the covalent alkylation of cellular proteins by this compound are not prominently featured in the reviewed literature. The reactivity is, however, an inferred property based on its core structure.

Non-Covalent Binding to Protein Chains

In addition to covalent modification, quinone-containing compounds can interact with proteins through non-covalent forces. These reversible interactions are mediated by a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces. wur.nlnih.gov The nature of these binding forces can be influenced by the specific protein and the substituents on the quinone ring. nih.gov

Techniques such as fluorescence quenching are often used to study these non-covalent complexes. nih.gov For example, the binding of polyphenols to proteins like caseinate has been shown to be driven primarily by hydrophobic forces or a combination of hydrogen bonds and van der Waals forces, depending on the protein's state. nih.gov Although specific binding studies for this compound are not detailed, its aromatic rings and polar functional groups provide the necessary features for engaging in such non-covalent interactions with protein chains.

Modulation of Cellular Redox Homeostasis

A primary mechanism of action for this compound is its profound impact on cellular redox homeostasis. nih.govnih.gov This modulation is largely driven by the redox cycling of its quinone core. The process often begins with the reduction of the quinone to a hydroquinone, a reaction efficiently catalyzed by enzymes like NQO1. nih.gov

The resulting hydroquinone can be unstable and may auto-oxidize back to the quinone form by donating electrons to molecular oxygen. This futile cycle generates reactive oxygen species (ROS), including superoxide anion (O2•−) and hydrogen peroxide (H2O2). nih.govyoutube.com The continuous production of ROS can overwhelm the cell's antioxidant defense systems, such as glutathione (B108866) (GSH) and enzymes like catalase and superoxide dismutase, leading to a state of oxidative stress. nih.govnih.govsciforum.net This imbalance disrupts normal cellular function and can trigger pathways leading to mitochondrial dysfunction and programmed cell death (apoptosis). nih.govnih.gov Indeed, treatment with amino-quinoline-5,8-dione derivatives has been shown to dose-dependently increase intracellular ROS levels. nih.gov

Influence on Oxidative Stress Conditions

This compound, like other quinone-containing compounds, is believed to significantly influence the balance of reactive oxygen species (ROS) within cells, a critical component of oxidative stress. The primary mechanism underlying this influence is redox cycling, a process in which the quinone moiety undergoes sequential reduction and oxidation.

The metabolism of quinone-containing antitumor agents often involves enzymatic reduction of the quinone to a semiquinone or a hydroquinone. imrpress.com This reduction can be catalyzed by various cellular reductases, including the notable enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov Once formed, the semiquinone radical can donate its extra electron to molecular oxygen, generating the superoxide radical anion (O₂⁻) and regenerating the parent quinone. imrpress.com This cycle can repeat, leading to a continuous production of superoxide radicals, which can then be converted to other ROS, such as hydrogen peroxide (H₂O₂), through the action of superoxide dismutase. researchgate.net

Research on amino-quinoline-5,8-dione derivatives has demonstrated their capacity to increase ROS levels in a dose-dependent manner in cancer cells. nih.gov This elevation in oxidative stress is considered a significant contributor to their cytotoxic effects. nih.gov It is plausible that this compound operates through a similar mechanism. The hydroxyamino group at the 7-position may modulate the redox potential of the quinone ring, influencing the efficiency of its reduction by cellular enzymes and the subsequent generation of ROS.

The table below summarizes the findings from a study on related amino-quinoline-5,8-dione derivatives, illustrating their impact on ROS generation.

CompoundCell LineConcentration (µM)Fold Increase in ROS
Compound 6h HeLa2.5~2.5
KB-vin2.5~2.0
Compound 6d HeLa2.5~3.0
KB-vin2.5~2.5
Compound 7a HeLa2.5~3.5
KB-vin2.5~3.0
Compound 7d HeLa2.5~4.0
KB-vin2.5~3.5

Data adapted from a study on the effects of amino-quinoline-5,8-dione derivatives on ROS generation in cancer cell lines. nih.gov

Furthermore, the interaction of quinones with metal ions can also play a role in the generation of ROS. imrpress.com While the primary mechanism for many quinones is redox cycling, the chelation of metal ions can sometimes influence the production of highly reactive hydroxyl radicals.

Involvement in Cellular Electron Transport Chains

The structural similarity of this compound to endogenous quinones, such as coenzyme Q (ubiquinone), suggests a potential for interaction with the mitochondrial electron transport chain (ETC). The ETC is a series of protein complexes embedded in the inner mitochondrial membrane that are responsible for generating the bulk of cellular ATP through oxidative phosphorylation.

Quinone derivatives have been shown to interfere with the normal flow of electrons in the ETC. For instance, some 6-alkylamino-5,8-quinolinequinones have been found to be potent inhibitors of both NADH-oxidase (Complex I) and succinoxidase (Complex II) activities in mitochondrial preparations. This inhibition disrupts the transfer of electrons to subsequent components of the chain, which can have several consequences, including a decrease in ATP synthesis and an increase in the leakage of electrons to molecular oxygen, leading to the formation of superoxide radicals.

The mechanism of inhibition can be competitive, where the quinone derivative competes with the natural substrate (coenzyme Q) for binding sites on the ETC complexes. The specific substituents on the quinoline-5,8-dione scaffold can significantly influence the affinity and inhibitory potency of the compound. The hydroxyamino group in this compound could potentially modulate its interaction with the binding pockets of the ETC complexes.

The table below presents data on the inhibitory effects of related 6-alkylamino-5,8-quinolinequinones on mitochondrial enzyme systems.

CompoundEnzyme SystemInhibitionReversibility by CoQ10
6-Alkylamino-5,8-quinolinequinones NADH-oxidaseHighComplete
SuccinoxidaseHigher than NADH-oxidaseNot reversed

Data adapted from a study on the effects of 6-alkylamino-5,8-quinolinequinones on mitochondrial enzyme systems.

Structure Activity Relationship Sar Studies for Mechanistic Elucidation

Impact of Substituents on Chemical Reactivity

The chemical reactivity of the 5,8-quinolinedione (B78156) scaffold is significantly influenced by the nature of the substituents, particularly at the C-6 and C-7 positions. The introduction of a hydroxyamino group at the C-7 position imparts specific electronic properties to the quinone system. The nitrogen atom of the hydroxyamino group can donate electron density into the quinone ring, thereby modulating its redox potential. This electronic modulation is a key determinant of the compound's ability to participate in biological redox cycling, a process often linked to the bioactivity of quinones.

Furthermore, the presence of the hydroxyl group on the nitrogen introduces the potential for additional hydrogen bonding interactions and can influence the compound's acidity and basicity. The reactivity of the quinone moiety itself, characterized by its susceptibility to nucleophilic attack and its ability to generate reactive oxygen species (ROS), is also tempered by the electronic effects of the C-7 substituent. For instance, electron-donating groups generally decrease the electrophilicity of the quinone, which can affect its interaction with biological nucleophiles such as cysteine residues in proteins.

Correlation Between Structural Features and Molecular Interactions

The biological effects of 7-(Hydroxyamino)-5,8-quinolinedione are intrinsically linked to its structural features, which dictate its interactions with molecular targets.

Positional Effects of Substituents (e.g., C-6, C-7) on Activity

Research into the structure-activity relationships of 5,8-quinolinedione derivatives has consistently shown that the position of substituents on the quinone ring is a critical factor in determining biological activity. nih.govmdpi.com Generally, modifications at the C-6 and C-7 positions have the most significant impact on the biological properties of these compounds. mdpi.com

A comparison of activities between 6- and 7-substituted derivatives has revealed that the specific substitution site can lead to differential effects, although it is not always a strict rule that one position is invariably superior to the other. mdpi.com The introduction of an amino group at the C-7 position, as in the parent structure of the compound , can influence its ability to interact with biological targets. For example, in some quinolinediones, the presence of an amino group at C-7 is crucial for their biological activity. The chemical structure of 7-amino-6-methoxy-5,8-quinolinedione, for instance, which is closely related to the title compound, consists of a quinoline (B57606) ring with a dione (B5365651) functionality, an amino group at the 7-position, and a methoxy (B1213986) group at the 6-position. ontosight.ai This specific arrangement is vital for its biological activity. ontosight.ai

The following table summarizes the influence of substituent position on the activity of hypothetical 5,8-quinolinedione derivatives based on general observations from the literature.

Position Substituent Type General Impact on Activity
C-6Electron-donatingCan increase activity in some contexts by modulating redox potential.
C-6Electron-withdrawingMay decrease or alter the spectrum of activity.
C-7Amino/HydroxyaminoOften crucial for specific biological interactions and can enhance potency.
C-7Bulky groupsMay lead to steric hindrance, potentially reducing binding affinity to targets.

Role of the 5,8-Quinolinedione Scaffold in Biological Effects

The 5,8-quinolinedione scaffold is not merely a passive carrier for its substituents; it is an essential pharmacophore responsible for the inherent biological activity of this class of compounds. nih.govmdpi.com This scaffold is found in numerous natural and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties. nih.gov

The mechanism of action for many compounds containing the 5,8-quinolinedione moiety is linked to their capacity to generate radicals in a biological environment. mdpi.com A key molecular target for many derivatives is NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that catalyzes the two-electron reduction of quinones. mdpi.com The interaction with NQO1 can lead to the formation of a less reactive hydroquinone (B1673460), which can be a detoxification pathway. However, under certain conditions, one-electron reduction can occur, leading to the formation of semiquinone radicals that can react with molecular oxygen to produce superoxide (B77818) anions and other reactive oxygen species, contributing to cellular stress and cytotoxicity.

The planarity of the 5,8-quinolinedione ring system also allows for potential intercalation into DNA, a mechanism of action for some quinone-based anticancer agents. The specific interactions, however, are highly dependent on the nature and position of the substituents.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. For quinolinone-based derivatives, QSAR models have been developed to predict their activity and guide the design of new, more potent analogues. nih.gov

In a typical QSAR study, various molecular descriptors are calculated for a series of compounds with known activities. These descriptors can be electronic (e.g., charge distribution, electronegativity), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then employed to build a mathematical model that relates these descriptors to the biological activity.

For instance, a QSAR study on novel quinolinone-based thiosemicarbazones identified the van der Waals volume, electron density, and electronegativity as key parameters influencing their antituberculosis activity. nih.gov The resulting model demonstrated good predictive power, with a high correlation coefficient (R² = 0.83), indicating a strong relationship between the selected descriptors and the observed biological activity. nih.gov

The following table illustrates the types of descriptors that could be used in a QSAR study of this compound analogues and their potential relevance.

Descriptor Type Example Descriptor Potential Relevance to Activity
ElectronicDipole MomentInfluences solubility and binding to polar sites on targets.
ElectronicHOMO/LUMO EnergiesRelates to the compound's ability to accept or donate electrons (redox potential).
StericMolecular VolumeAffects how the molecule fits into a binding pocket.
StericSurface AreaInfluences interactions with the molecular surface of a target.
HydrophobicLogPDescribes the partitioning between aqueous and lipid environments, affecting cell permeability.

Such QSAR models can be invaluable in prioritizing the synthesis of new derivatives of this compound with a higher probability of possessing the desired biological effects, thereby streamlining the drug discovery process.

Advanced Spectroscopic and Computational Characterization for Mechanistic Insights

Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 7-(Hydroxyamino)-5,8-quinolinedione in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the precise assignment of all proton and carbon signals, providing insights into the connectivity and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the protons of the hydroxyamino group. The chemical shifts of the protons on the pyridine ring (H-2, H-3, and H-4) and the quinone ring (H-6) would provide initial information about the electronic environment. The protons of the hydroxyamino group (-NHOH) would likely appear as exchangeable signals.

The ¹³C NMR spectrum will complement the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbonyl carbons (C-5 and C-8) are expected to resonate at the downfield region of the spectrum. The chemical shifts of the carbons in the pyridine and quinone rings will be influenced by the electron-donating hydroxyamino group and the electron-withdrawing quinone moiety. Computational methods, such as Density Functional Theory (DFT), are often employed to predict ¹H and ¹³C chemical shifts, aiding in the experimental assignments researchgate.netbohrium.commdpi.commdpi.com.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on computational models and analysis of related quinoline-5,8-dione derivatives.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
28.8 - 9.0150 - 152
37.5 - 7.7122 - 124
48.6 - 8.8136 - 138
4a-130 - 132
5-180 - 182
66.5 - 6.7110 - 112
7-145 - 147
8-178 - 180
8a-148 - 150
NHExchangeable-
OHExchangeable-

Note: The chemical shifts are indicative and can vary based on the solvent and other experimental conditions.

Two-dimensional NMR techniques are essential for confirming the structural assignments and providing through-bond and through-space correlations. huji.ac.ilprinceton.eduwikipedia.orgsdsu.eduyoutube.com

Rotating-frame Overhauser Effect Spectroscopy (ROESY): This experiment would reveal through-space correlations between protons that are in close proximity, which is crucial for determining the conformation of the hydroxyamino group relative to the quinone ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbons bearing protons (C-2, C-3, C-4, and C-6).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (2-3 bonds) between protons and carbons. This is particularly useful for assigning quaternary carbons (C-4a, C-5, C-7, C-8, and C-8a) by observing their correlations with nearby protons. For instance, the proton at C-6 would be expected to show correlations to C-5, C-7, and C-8.

Fourier Transform-Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FT-IR spectrum would provide key information about the carbonyl groups, the N-H and O-H bonds of the hydroxyamino group, and the aromatic C-H and C=C bonds.

A significant diagnostic feature for 7-substituted-5,8-quinolinediones is the appearance of two distinct carbonyl (C=O) stretching bands in the region of 1650-1700 cm⁻¹ mdpi.com. This splitting of the carbonyl absorption is indicative of the substituent at the 7-position, distinguishing it from a 6-substituted isomer which typically shows a single broad carbonyl peak mdpi.com. The presence of the hydroxyamino group would be confirmed by the observation of N-H and O-H stretching vibrations, likely in the range of 3200-3500 cm⁻¹.

Table 2: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
O-H (Hydroxyamino)Stretching3400 - 3500 (broad)
N-H (Hydroxyamino)Stretching3200 - 3300 (medium)
Aromatic C-HStretching3000 - 3100 (sharp)
C=O (Quinone)Asymmetric Stretching~1680
C=O (Quinone)Symmetric Stretching~1660
C=C and C=N (Aromatic)Stretching1500 - 1600
C-NStretching1250 - 1350
N-OStretching900 - 950

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection and Redox Monitoring

EPR spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, including free radicals. nih.govfarmaceut.orgnih.govmdpi.comyoutube.com The quinone moiety and the hydroxyamino group in this compound make it susceptible to redox reactions that can generate radical intermediates.

Under conditions that favor one-electron reduction or oxidation, this compound can form semiquinone radicals or nitroxide radicals. EPR spectroscopy can be used to monitor the formation of these radicals, providing insights into the redox mechanism. The EPR spectrum of a radical species is characterized by its g-factor and hyperfine coupling constants, which provide information about the electronic structure and the distribution of the unpaired electron. For radicals of this compound, hyperfine coupling to the nitrogen atom of the hydroxyamino group and to the aromatic protons would be expected, leading to a complex splitting pattern in the EPR spectrum.

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a solid-state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. This data is invaluable for understanding the solid-state packing and for validating the structures predicted by computational methods. The crystal structure would definitively confirm the position of the hydroxyamino group at C-7 and reveal its conformation relative to the quinone ring.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to elucidate the electronic structure, reactivity, and potential biological interactions of complex molecules. For this compound, a comprehensive understanding of its mechanistic action can be achieved through various in silico methods. While specific computational studies on this compound are not extensively detailed in the available literature, a robust theoretical framework can be constructed by analyzing computational data for closely related 5,8-quinolinedione (B78156) derivatives. This section will explore the application of Density Functional Theory (DFT) calculations and molecular docking studies to predict the physicochemical properties and biological behavior of this compound.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. For 5,8-quinolinedione derivatives, DFT calculations, often using the B3LYP functional, have been successfully employed to complement experimental data and provide deeper insights into their chemical nature mdpi.comproquest.commdpi.commdpi.com.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and kinetic stability of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity scirp.org.

For quinoline derivatives, the HOMO and LUMO are typically distributed across the aromatic ring system. In the case of this compound, the electron-donating hydroxyamino group at the C7 position is expected to significantly influence the energy and distribution of the HOMO. Conversely, the electron-withdrawing carbonyl groups of the quinone moiety will largely define the LUMO. This intramolecular charge transfer character is fundamental to the bioactivity of many quinoline compounds scirp.org.

While specific energy values for this compound are not available, data from related quinoline and quinolinedione compounds can provide valuable context. For instance, the HOMO-LUMO energy gap for the parent quinoline molecule has been calculated to be approximately -4.83 eV, indicating a potential for charge transfer interactions that contribute to its bioactivity scirp.org. Studies on other substituted quinolinediones have also utilized HOMO-LUMO analysis to rationalize their observed chemical behavior proquest.com.

Table 1: Representative Frontier Molecular Orbital Energies for Related Quinoline Scaffolds

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Source
Quinoline-6.646-1.8164.83 scirp.org
8-Hydroxyquinoline (B1678124) (a)Data not specifiedData not specifiedData not specified researchgate.net
Dehydrogenated 8-Hydroxyquinoline (b)Data not specifiedLowest among derivativesData not specified researchgate.net
Hydrogenated 8-Hydroxyquinoline (c)Highest among derivativesHighest among derivativesData not specified researchgate.net

(a) The predominant form at neutral pH. (b) Radical species with a singly occupied LUMO. (c) Radical species with an excess electron.

The data suggests that modifications to the quinoline structure, such as hydrogenation or dehydrogenation, significantly alter the frontier orbital energies, thereby modulating their reactivity researchgate.net. It can be inferred that the introduction of a hydroxyamino group at the C7 position of 5,8-quinolinedione would similarly modulate its electronic properties.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. MEP maps illustrate regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack researchgate.net.

For 5,8-quinolinedione derivatives, MEP maps consistently show nucleophilic regions localized around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring proquest.commdpi.com. The introduction of a substituent at the C7 position, such as a hydroxyamino group, would be expected to create an additional nucleophilic region. The amino group itself has been shown to be a site of negative potential in substituted pyridines nih.gov.

In a study of 6,7-dichloro-5,8-quinolinedione derivatives with modifications at the C2 position, MEP analysis revealed that the introduction of hydroxyl or formyl groups led to the formation of additional nucleophilic regions mdpi.com. This suggests that the hydroxyamino group in this compound would contribute to a distinct electrostatic potential landscape, influencing its interactions with biological macromolecules. The electrophilic regions are generally found around the hydrogen atoms of the quinoline ring system mdpi.com.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and kinetic stability of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to charge transfer. A lower hardness value corresponds to higher reactivity. It is directly related to the HOMO-LUMO gap scirp.org.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These parameters have been calculated for various quinoline and naphthoquinone derivatives to understand their reactivity. For example, an analysis of 8-hydroxyquinoline derivatives of 1,4-naphthoquinone showed them to be good electron acceptors with high reactivity based on their calculated reactivity descriptors nih.gov. It is anticipated that this compound would also exhibit a high degree of reactivity due to the combined electronic effects of the quinone and hydroxyamino moieties.

Table 2: Conceptual DFT Reactivity Descriptors

DescriptorFormulaSignificance
Electronegativity (χ)χ = - (EHOMO + ELUMO) / 2Tendency to attract electrons
Chemical Hardness (η)η = (ELUMO - EHOMO) / 2Resistance to change in electron distribution
Electrophilicity Index (ω)ω = χ2 / (2η)Propensity to accept electrons

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a protein target.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a key enzyme in cellular defense against oxidative stress and is often overexpressed in cancer cells. The 5,8-quinolinedione scaffold is a known substrate for NQO1, making this enzyme a primary target for mechanistic studies mdpi.comnih.gov. Molecular docking studies can provide valuable insights into the binding mode of this compound within the active site of NQO1.

Docking simulations with related 6,7-dichloro-5,8-quinolinedione derivatives have shown that the type of substituent at the C2 position influences the arrangement and interactions within the NQO1 active site. For instance, a derivative with a hydroxyl group was found to form an additional hydrogen bond with a tyrosine residue mdpi.com. This highlights the importance of specific functional groups in determining the binding affinity and orientation.

For this compound, it is hypothesized that the hydroxyamino group would play a crucial role in the interaction with NQO1. This group could act as both a hydrogen bond donor and acceptor, potentially forming key interactions with amino acid residues in the enzyme's active site. The quinone moiety itself is expected to engage in π-π stacking interactions with aromatic residues like tyrosine and phenylalanine, which are common in the NQO1 active site.

While specific docking results for this compound are not available, studies on other NQO1 inhibitors and substrates, such as curcumin mimics and resveratrol, demonstrate the utility of docking and molecular dynamics simulations in elucidating binding interactions researchgate.netistanbul.edu.tr. These studies consistently highlight the importance of hydrogen bonding and hydrophobic interactions in ligand recognition by NQO1.

Binding Affinity Predictions

In silico methods are instrumental in predicting the binding affinity of small molecules to protein targets, thereby guiding drug discovery efforts. These computational techniques estimate the strength of the interaction between a ligand, such as this compound, and a biological macromolecule. The binding affinity is a critical determinant of a compound's potential efficacy.

Various computational approaches are employed to predict binding affinity, ranging from rapid but approximate methods to more accurate but computationally intensive techniques. nih.gov Molecular docking is a widely used method that predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity through scoring functions. oup.com These scoring functions can be force-field-based, knowledge-based, or empirical. oup.com

For quinone and quinoline derivatives, molecular docking studies have been successfully used to predict their binding to various protein targets. For instance, studies on quinoline derivatives as potential inhibitors for enzymes like HIV reverse transcriptase and VEGFR-2 tyrosine kinase have demonstrated good correlation between predicted docking scores and experimental activity.

Table 1: Illustrative Binding Affinity Predictions for Analogous Quinoline Derivatives

Target Protein Analogous Compound Docking Score (kcal/mol) Predicted Affinity (Ki)
HIV Reverse Transcriptase Quinoline-Pyrazoline Derivative -10.675 Nanomolar Range
VEGFR-2 Tyrosine Kinase Substituted Quinoline -9.85 Nanomolar Range

This table presents representative data from studies on similar compounds to illustrate the application of binding affinity prediction. The values are not specific to this compound.

More advanced methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), provide more accurate predictions by accounting for the dynamic nature of the protein-ligand interactions and the effects of solvation. nih.gov These methods, while computationally expensive, can offer more reliable rankings of potential drug candidates.

Molecular Dynamics Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope to visualize and understand the dynamic behavior of molecules over time. For a compound like this compound, MD simulations can reveal crucial information about its interaction with a biological target that is not apparent from static models like molecular docking.

MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe the conformational changes in both the ligand and the protein upon binding. mdpi.com This dynamic view helps in assessing the stability of the protein-ligand complex and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

For quinoline and quinone derivatives, MD simulations have been employed to:

Assess Complex Stability: By monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms over the simulation time, researchers can determine if the binding pose predicted by docking is stable. nih.govfrontiersin.org

Analyze Intermolecular Interactions: MD simulations allow for the detailed analysis of the hydrogen bond network and other non-covalent interactions between the ligand and the protein, providing insights into the key residues responsible for binding. nih.gov

Calculate Binding Free Energies: Advanced MD-based methods like MM/PBSA and MM/GBSA can be used to calculate the binding free energy of the protein-ligand complex, offering a more quantitative measure of binding affinity.

Table 2: Representative Parameters from Molecular Dynamics Simulations of Analogous Compounds

System Simulation Time (ns) Average RMSD (Å) Key Interacting Residues
Quinoline Derivative with SARS-CoV-2 Mpro 100 1.5 - 2.0 His41, Glu166, Gln189
Anthraquinone Derivative with PGAM1 50 < 2.0 Phe22, Arg90, Trp115

This table contains illustrative data from MD simulations of similar compounds to demonstrate the type of information that can be obtained. The data is not specific to this compound.

In Silico Metabolic Pathway Prediction (e.g., Cytochrome P450 Interactions)

Understanding the metabolic fate of a compound is a critical aspect of drug development. In silico metabolic pathway prediction tools are increasingly used to anticipate how a molecule like this compound might be metabolized in the body, primarily by the Cytochrome P450 (CYP) family of enzymes. nih.govnews-medical.net

These predictive models can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-based methods use information from known substrates of specific CYP isoforms to build predictive models based on molecular descriptors and fingerprints.

Structure-based methods utilize the three-dimensional structures of CYP enzymes to dock the compound of interest into the active site and predict the most likely sites of metabolism (SOMs). eurekaselect.com

For quinoline and related heterocyclic compounds, several in silico tools can predict which CYP isoforms are likely to be involved in their metabolism and the potential metabolic transformations. Common metabolic reactions for such compounds include hydroxylation, N-dealkylation, O-dealkylation, and oxidation. nih.gov

Table 3: Predicted Cytochrome P450 Interactions and Metabolic Pathways for a Hypothetical Quinoline Derivative

CYP Isoform Predicted Interaction Potential Metabolic Reaction Predicted Metabolite
CYP3A4 Substrate Aromatic Hydroxylation Hydroxylated quinolinedione
CYP2D6 Substrate N-oxidation N-oxide of quinolinedione
CYP2C9 Inhibitor - -

This table provides a hypothetical prediction of metabolic pathways for a quinoline derivative based on common metabolic routes for this class of compounds. This is not specific data for this compound.

By predicting the metabolic pathways, researchers can identify potentially reactive or toxic metabolites early in the drug discovery process, allowing for the design of safer and more effective therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for 7-(Hydroxyamino)-5,8-quinolinedione, and how do reaction conditions influence yield?

Answer:
The synthesis typically begins with nitration and hydrogenation of 8-hydroxyquinoline derivatives. For example, Behforouz et al. (1996) demonstrated that nitration of 5-chloro-8-hydroxyquinoline under HNO₃/H₂SO₄ yields 5-chloro-7-nitro-8-hydroxyquinoline, followed by Pd/C-catalyzed hydrogenation to remove chloride and reduce nitro to amine . Microwave-assisted reactions significantly reduce reaction times compared to traditional reflux methods (e.g., from 24 hours to <1 hour), improving efficiency . Key factors affecting yield include solvent choice (e.g., pyridine enhances nucleophilic substitution in amino acid conjugation) and steric/electronic effects of substituents during cross-coupling reactions (e.g., Suzuki-Miyaura couplings with aryl boronic acids) .

Basic: What structural features of 5,8-quinolinedione derivatives are critical for their biological activity?

Answer:
The 5,8-quinolinedione scaffold is essential for redox cycling and generating cytotoxic radicals via NAD(P)H:quinone oxidoreductase 1 (NQO1) . Substituents at C-6 and C-7 (e.g., hydroxyamino groups) enhance bioactivity by modulating electron affinity and binding to molecular targets like DNA topoisomerases . For instance, the hydroxyamino group in this compound increases selectivity for NQO1-overexpressing cancer cells . In contrast, bulky substituents at C-2 often reduce activity due to steric hindrance .

Advanced: How can researchers resolve contradictions in structure-activity relationship (SAR) studies for 5,8-quinolinedione derivatives?

Answer:
Contradictions arise from variable assay conditions (e.g., cell lines with differing NQO1 expression) and substituent positioning. For example:

  • C-6/C-7 modifications : Electron-withdrawing groups (e.g., nitro) at C-6 enhance cytotoxicity in NQO1+ cells but may reduce solubility .
  • C-2 substitutions : While bulkier groups generally lower activity, certain halogenated derivatives (e.g., 5-chloro) improve metabolic stability .
    To reconcile discrepancies, use orthogonal assays (e.g., enzymatic NQO1 activity vs. cell viability) and computational modeling (e.g., molecular docking to predict binding modes) .

Advanced: What experimental strategies optimize the ADMET profile of this compound derivatives?

Answer:

  • Solubility : Introduce polar groups (e.g., amino acids at C-7) or use prodrug strategies (e.g., acetyl protection of hydroxyamino groups) .
  • Toxicity : Replace metabolically labile groups (e.g., nitro with trifluoromethyl) to reduce off-target effects . Hybridization with nucleosides (e.g., thymidine) improves bioavailability and lowers toxicity compared to streptonigrin .
  • Metabolic stability : Use deuterium labeling at oxidation-prone sites (e.g., benzylic positions) to slow hepatic clearance .

Advanced: How can computational methods guide the design of 5,8-quinolinedione-based inhibitors?

Answer:

  • Docking studies : Predict interactions with NQO1 (PDB ID: 1D4A) to prioritize substituents that stabilize the hydroquinone-NQO1 complex .
  • QSAR models : Correlate electronic parameters (e.g., HOMO-LUMO gap) with antiproliferative IC₅₀ values to identify redox-active candidates .
  • MD simulations : Assess stability of quinone-enzyme complexes under physiological conditions (e.g., solvation effects) .

Basic: What mechanisms underlie the anticancer activity of this compound?

Answer:
The compound acts as a bioreductive prodrug, where NQO1 catalyzes its 2-electron reduction to a hydroquinone, generating ROS (reactive oxygen species) and causing DNA strand breaks . This mechanism is selectively toxic to NQO1-overexpressing tumors (e.g., pancreatic, lung cancers) . Secondary targets include topoisomerase II inhibition, as seen in streptonigrin analogs .

Advanced: How should researchers design experiments to evaluate both anticancer and antimicrobial activity in 5,8-quinolinedione derivatives?

Answer:

  • Dual-activity assays : Test against (1) NQO1+ cancer lines (e.g., H460) and (2) multidrug-resistant pathogens (e.g., MRSA, Candida auris) using standardized MIC (minimum inhibitory concentration) and IC₅₀ protocols .
  • Mechanistic deconvolution : Use NQO1 inhibitors (e.g., dicoumarol) to confirm target-specific cytotoxicity . For antimicrobial activity, assess membrane disruption via SYTOX Green uptake assays .

Advanced: What are the challenges in validating in silico predictions for quinone-based compounds, and how can they be addressed?

Answer:

  • False positives : Redox-active compounds may nonspecifically oxidize assay components (e.g., MTT). Validate hits using orthogonal assays like clonogenic survival .
  • Metabolite interference : LC-MS/MS profiling identifies unstable intermediates (e.g., semiquinones) that may skew results .
  • Model limitations : QSAR models trained on streptonigrin data may not generalize to newer analogs. Augment training sets with experimental logP and IC₅₀ data .

Basic: How do researchers ensure reproducibility in synthesizing this compound derivatives?

Answer:

  • Detailed protocols : Report exact reaction conditions (e.g., microwave power, solvent purity) to minimize variability .
  • Analytical validation : Use ¹H/¹³C NMR and HRMS to confirm intermediate structures (e.g., 7-amino-8-benzyloxyquinoline) .
  • Open data : Share raw spectral data and crystallographic coordinates (e.g., CCDC entries) for independent verification .

Advanced: What strategies mitigate toxicity while maintaining efficacy in 5,8-quinolinedione drug candidates?

Answer:

  • Targeted delivery : Conjugate with tumor-homing peptides (e.g., RGD motifs) to reduce systemic exposure .
  • Prodrug activation : Mask the hydroxyamino group with pH-sensitive linkers that release the active form in acidic tumor microenvironments .
  • Combination therapy : Co-administer with ROS scavengers (e.g., NAC) in normal tissues to protect against off-target damage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.